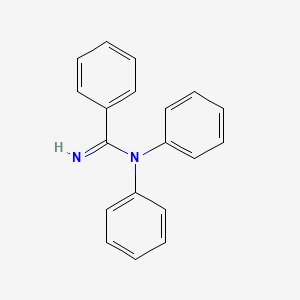

N,N-diphenylbenzamidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H16N2 |

|---|---|

Molecular Weight |

272.3 g/mol |

IUPAC Name |

N,N-diphenylbenzenecarboximidamide |

InChI |

InChI=1S/C19H16N2/c20-19(16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H |

InChI Key |

PTXGUWDEUKICHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=N)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for N,n Diphenylbenzamidine and Its Analogues

Established Synthetic Routes and Reaction Pathways

Traditional methods for synthesizing N,N'-diphenylbenzamidine and its analogs have been well-documented, providing a solid foundation for organic chemists. These pathways often involve multi-step procedures and require specific reaction conditions to achieve desirable yields.

Amine-Carboxylic Acid Condensation Reactions

A direct approach to forming the amidine linkage is through the condensation of a carboxylic acid with an amine. In the case of N,N'-diphenylbenzamidine, the reaction between benzoic acid and aniline (B41778) can be facilitated by a condensing agent. The use of polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) has been shown to be effective. When an equimolar mixture of benzoic acid and aniline is heated at 160°C for five hours in the presence of PPSE, N,N'-diphenylbenzamidine can be obtained in an 82% yield. nih.gov At lower temperatures, such as 100°C, the reaction tends to yield a mixture of benzanilide (B160483) and N,N'-diphenylbenzamidine, while the addition of pyridine (B92270) at this temperature selectively produces benzanilide. nih.govtandfonline.com This temperature-dependent outcome highlights the role of reaction conditions in directing the pathway towards either amide or amidine formation.

The proposed reaction pathway suggests that benzanilide is an intermediate in the formation of N,N'-diphenylbenzamidine. This is supported by the successful synthesis of N,N'-diphenylbenzamidine in 90% yield from the reaction of benzanilide and aniline under the same high-temperature conditions (160°C with PPSE). nih.gov

Synthetic Approaches Involving Imido Chloride Intermediates

A widely utilized and reliable method for the synthesis of N,N'-diphenylbenzamidine involves the use of an imido chloride intermediate, specifically N-phenylbenzimidoyl chloride. This reactive intermediate can be prepared beforehand or, more commonly, generated in situ from benzanilide.

A detailed and high-yield procedure begins with the reaction of benzanilide with an equimolar amount of phosphorus pentachloride (PCl₅). scielo.br The mixture is heated, typically at 110°C for 30 minutes followed by refluxing at 160°C for 90 minutes, to form the N-phenylbenzimidoyl chloride. scielo.br Following the formation of the imido chloride, aniline and pyridine are added, and the mixture is heated to 160°C for approximately 20 minutes. scielo.br Pyridine is used to neutralize the hydrogen chloride produced, making the aniline fully available for reaction. scielo.br After workup, which involves treatment with water and then ammonia (B1221849) to free the amidine base from its hydrochloride salt, N,N'-diphenylbenzamidine is obtained in yields ranging from 73% to 80%. scielo.br

Another reported method involves the reaction of benzanilides with PCl₅ in dry toluene (B28343) under reflux for 8 hours, followed by reaction with aniline to furnish the desired amidine in good yields (60-87%). sciforum.net These methods demonstrate the robustness of the imido chloride pathway for preparing N,N'-disubstituted amidines.

| Reagents | Conditions | Yield |

| Benzanilide, PCl₅, Aniline, Pyridine | 1. 160°C, 90 min; 2. 160°C, 20 min | 73-80% scielo.br |

| Benzanilide, PCl₅, Aniline | Toluene, Reflux, 8 h | 60-87% sciforum.net |

Preparation from Nitriles and Amine Salts

The reaction of nitriles with amine salts at elevated temperatures provides another classical route to amidines. N,N'-diphenylbenzamidine can be synthesized by heating benzonitrile (B105546) with aniline hydrochloride at temperatures between 220-240°C. scielo.br Alternatively, heating benzonitrile with diphenylamine (B1679370) hydrochloride at 180°C has also been reported to yield the target compound. semanticscholar.org

While a specific detailed procedure for N,N'-diphenylbenzamidine via this route is less common, a related synthesis of N-phenylbenzamidine from benzonitrile and aniline using anhydrous aluminum chloride as a catalyst at 200°C for 30 minutes gives yields of 69-74%. indexcopernicus.com This suggests that Lewis acid catalysis can facilitate the addition of amines to nitriles, although forcing conditions are generally required.

| Reactants | Conditions | Yield |

| Benzonitrile, Aniline Hydrochloride | 220-240°C | Not specified scielo.br |

| Benzonitrile, Diphenylamine Hydrochloride | 180°C | Not specified semanticscholar.org |

| Benzonitrile, Aniline, AlCl₃ | 200°C, 30 min | 69-74% (for N-phenylbenzamidine) indexcopernicus.com |

Synthesis from Benzotrichloride (B165768) with Amines

Benzotrichloride serves as a precursor for N,N'-diphenylbenzamidine through its reaction with an excess of an amine. The reaction of benzotrichloride with four equivalents of aniline produces N,N'-diphenylbenzamidine hydrochloride along with aniline hydrochloride. preprints.org The reaction is known to be vigorous, and a modified procedure utilizes nitrobenzene (B124822) as a solvent to moderate the reaction's intensity. preprints.org This method, while direct, requires careful control due to its exothermic nature.

Modern Synthetic Methodologies and Optimized Reaction Conditions

Recent advancements in synthetic chemistry have focused on developing more efficient, rapid, and environmentally benign methods. Microwave-assisted synthesis has emerged as a powerful tool in this regard.

Microwave-Assisted Synthetic Procedures

Microwave irradiation has been shown to dramatically reduce reaction times and often improve yields in a wide array of organic transformations, including the synthesis of nitrogen-containing compounds. anton-paar.comrsc.orgnih.gov The primary advantage of microwave heating lies in its ability to directly and efficiently heat the reaction mixture through dielectric heating, often leading to superheating of solvents in sealed vessels and significant rate enhancements. anton-paar.com

While a specific, detailed protocol for the microwave-assisted synthesis of N,N'-diphenylbenzamidine was not found in the surveyed literature, the synthesis of analogous compounds under microwave conditions provides a strong basis for its application. For instance, the synthesis of various formamidines has been achieved in excellent yields (85-99%) and short reaction times by reacting amines with N,N'-dimethylformamide dimethylacetal (DMF-DMA) under solvent-free microwave irradiation. scielo.br Similarly, disubstituted cyclic amidines have been prepared from nitriles in 5 minutes with yields of 74-86% using ethyl polyphosphate (PPE) as a catalyst under microwave conditions. scielo.br

The synthesis of benzanilides, the precursors for the imido chloride route, has also been optimized using microwave irradiation. In a solvent-free method using a Pd-doped clay catalyst, various benzanilides were synthesized from anilines and benzoyl chlorides in 8 minutes at 260 watts with excellent yields. tandfonline.comtandfonline.com Given that benzanilide can be converted to N,N'-diphenylbenzamidine, a two-step, one-pot microwave-assisted procedure could be envisioned as a highly efficient modern route to the target compound. Such a procedure would likely involve the initial microwave-assisted formation of benzanilide, followed by the addition of a halogenating agent (like PCl₅) and aniline, with a second phase of microwave heating. This approach would leverage the benefits of reduced reaction times and potentially higher yields characteristic of microwave-assisted synthesis. ucl.ac.bearabjchem.orgresearchgate.netresearchgate.net

Regioselective and Stereoselective Synthesis of Amidine Structures

The controlled synthesis of specific isomers, known as regioselective and stereoselective synthesis, is a significant area of research in organic chemistry. For amidine structures, achieving high selectivity is essential for their application in fields like pharmaceuticals and materials science.

Recent advancements have demonstrated methods for the regioselective formation of β,γ-unsaturated amides from unactivated alkenes. acs.org This approach represents a novel retrosynthetic strategy that proceeds under mild conditions with good tolerance for various functional groups. acs.org For instance, the reaction of cyclohexene (B86901) with N,N-diethylcarbamoyl chloride can be optimized to produce β,γ- and γ,δ-unsaturated amides as the primary products. acs.org Furthermore, the use of an excess of carbamoyl (B1232498) chloride and a silver salt has been shown to improve stereoselectivity in these reactions. acs.org

Another strategy involves the stereoselective ring opening of epoxides. The reaction of N,N-disubstituted 1,2-epoxy-3-aminocyclopentanes with nitrogen-containing nucleophiles can lead to the formation of diaminocyclopentanol derivatives. beilstein-journals.org The substituents on the nitrogen atom of the epoxide precursor play a crucial role in determining the regiochemical outcome of the reaction. beilstein-journals.org For example, epoxides with N,N-dibenzylamino groups tend to yield a mixture of regioisomers, whereas those with N-benzyl-N-methylamino groups lead predominantly to a single regioisomer. beilstein-journals.org

Electrochemical methods also offer a pathway for the stereo- and regioselective synthesis of complex amidine-related structures. acs.org An electrochemical 1,5-aryl migration protocol has been developed for the synthesis of tetrasubstituted α,β-unsaturated amides containing selenium. acs.org This method utilizes readily available N-benzylpropiolamides and diselenides and proceeds at room temperature in a simple undivided electrolytic cell without the need for external oxidants or metal reagents. acs.org The high stereo- and regioselectivity are attributed to the formation of a spiro intermediate. acs.org

The following table summarizes different methodologies for the regio- and stereoselective synthesis of amidine-related structures:

| Methodology | Substrates | Key Features | Selectivity |

| Reaction of unactivated alkenes | Alkenes, Carbamoyl chlorides | Mild conditions, good functional group tolerance | Regioselective, Stereoselectivity can be enhanced acs.org |

| Epoxide ring opening | N,N-disubstituted epoxy-aminocyclopentanes, Nucleophiles | Substituent-dependent outcome | Regio- and stereoselective beilstein-journals.org |

| Electrochemical 1,5-aryl migration | N-benzylpropiolamides, Diselenides | No external oxidants or metals, room temperature | High stereo- and regioselectivity acs.org |

Strategies for Derivatization of the N,N-Diphenylbenzamidine Scaffold

The N,N'-diphenylbenzamidine scaffold can be chemically modified to create a diverse range of analogues with tailored properties. These derivatization strategies focus on altering the functional groups attached to the core structure, thereby influencing its chemical reactivity, coordination properties, and biological activity.

The nitrogen atoms of the amidine group are primary sites for substitution reactions. A variety of methods have been developed for the synthesis of N-substituted amidines. One common approach involves the reaction of primary carboxamides with amines, mediated by reagents like trimethylaluminium. researchgate.net This method is quite general and tolerates a range of functional groups. researchgate.net

Another efficient protocol for preparing N-substituted aryl amidines involves the direct reaction of nitriles with primary amines, activated by a strong base. researchgate.net This approach is particularly useful for deactivated nitriles and those with potential sites for competing substitution. researchgate.net

The Ph3P-I2/Et3N system provides a mild and convenient method for synthesizing N,N'-disubstituted and N,N,N'-trisubstituted amidines from secondary amides and primary or secondary amines. researchgate.net This one-pot protocol offers good to excellent yields. researchgate.net

Furthermore, N-methylation of amides and related structures can be achieved with high selectivity using quaternary ammonium (B1175870) salts as solid methylating agents. acs.org This method has been successfully applied to the late-stage functionalization of bioactive molecules. acs.org

The table below outlines various N-substitution and functionalization reactions for amidine synthesis:

| Method | Starting Materials | Reagents/Conditions | Products | Key Advantages |

| Trimethylaluminium-mediated reaction | Primary carboxamides, Amines | Trimethylaluminium (AlMe3) | N- and N,N-disubstituted amidines | General, good functional group tolerance researchgate.net |

| Strong base activation | Nitriles, Primary amines | Strong base | N-substituted aryl amidines | Tolerates deactivated nitriles researchgate.net |

| Ph3P/I2 system | Secondary amides, Primary/secondary amines | Ph3P-I2/Et3N | N,N'-disubstituted and N,N,N'-trisubstituted amidines | Mild conditions, one-pot, high yields researchgate.net |

| Monoselective N-methylation | Amides, Indoles | Quaternary ammonium salts | Monomethylated products | High selectivity, applicable to late-stage functionalization acs.org |

N-Hydroxy-N,N'-diphenylbenzamidine and its analogues represent an important class of compounds, often investigated for their potential as ligands and in biological systems. The introduction of a hydroxyl group on one of the nitrogen atoms significantly alters the electronic and steric properties of the amidine.

The synthesis of N-hydroxy-amide analogues has been explored in the context of creating ligands for major histocompatibility complex class I (MHC-I) molecules. nih.gov These syntheses are often performed on a solid phase, allowing for the systematic modification of the peptide backbone. nih.gov The position of the N-hydroxy group within the oligomer has been shown to have a significant impact on its binding affinity to the MHC molecule. nih.gov

N-hydroxy-a-amino acids are key precursors for the synthesis of a variety of hydroxamic acids. ru.nl These compounds are of interest due to their presence in some naturally occurring molecules and their potential as intermediates in biosynthetic pathways. ru.nl

More broadly, the design of N-hydroxy-containing compounds is a strategy employed in the development of enzyme inhibitors. For example, N-hydroxy thienopyrimidine-2,4-diones have been designed and synthesized as potent and selective inhibitors of HIV reverse transcriptase-associated RNase H. nih.gov The synthesis of these compounds often involves multi-step reaction sequences to build the heterocyclic core and introduce the N-hydroxy functionality. nih.gov

The development of novel N-oxyl radicals based on an N-hydroxybenzimidazole platform highlights another synthetic avenue. rsc.org These structures can be flexibly modified, allowing for the fine-tuning of their catalytic performance in C-H functionalization reactions. rsc.org

Below is a table summarizing the synthesis and applications of N-Hydroxy-N,N'-diphenylbenzamidine analogues and related structures:

| Compound Class | Synthetic Approach | Key Features | Application |

| N-Hydroxy-amide MHC-I Ligands | Solid-phase synthesis | Positional impact of N-hydroxy group on binding | Immunomodulatory reagents nih.gov |

| Hydroxamic acids from N-hydroxy-a-amino acids | Multi-step synthesis from precursors | Mimic natural product structures | Biosynthetic intermediates, Ligands ru.nl |

| N-Hydroxy thienopyrimidine-2,4-diones | Multi-step heterocyclic synthesis | Potent and selective enzyme inhibition | HIV RNase H inhibitors nih.gov |

| N-Oxyl radicals from N-hydroxybenzimidazole | Design and synthesis of novel radical platforms | Tunable catalytic performance | Catalysts for C-H functionalization rsc.org |

It is not possible to generate the requested article on the chemical compound “this compound.”

Following a thorough and extensive search for the requisite scientific data, the specific experimental details needed to accurately populate the outlined sections and subsections could not be located in publicly available literature and databases.

The user's instructions demand a scientifically accurate article with detailed research findings, including data tables for bond lengths, bond angles, dihedral angles from X-ray crystallography, and specific assignments from NMR and IR spectroscopy. This level of detail is contingent upon access to published primary research on the crystal structure and spectroscopic analysis of this compound.

The search results did not yield a specific crystal structure for this compound, which is essential for providing the data required in section 3.1 and its subsections. While data for similar but distinct compounds like N,N-diphenylbenzamide were found, substituting this information would be scientifically inaccurate and would violate the strict focus on the specified compound. Similarly, no detailed experimental NMR or IR spectral data with specific peak assignments for this compound could be retrieved to fulfill the requirements of section 3.2.

Without this foundational data, generating an article that is thorough, informative, and scientifically accurate to the level of detail specified in the outline is not feasible.

Advanced Spectroscopic and Structural Elucidation

Solution-Phase Spectroscopic Characterization Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. ubbcluj.roshu.ac.uk The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. shu.ac.uk

For an organic molecule like N,N'-diphenylbenzamidine, which possesses multiple phenyl rings and an amidine functional group, the UV-Vis spectrum is expected to be dominated by π → π* (pi to pi star) and n → π* (n to pi star) electronic transitions. uzh.chlibretexts.org

π → π Transitions:* These are typically high-energy transitions with high molar absorptivities. They arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extensive conjugation provided by the three phenyl rings in N,N'-diphenylbenzamidine would likely result in strong absorption bands in the UV region. uzh.ch

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (like the lone pairs on the nitrogen atoms) to a π* antibonding orbital. uzh.ch They are generally of lower energy and intensity compared to π → π* transitions. uzh.ch

Table 1: Expected Electronic Transitions in N,N'-diphenylbenzamidine

| Transition Type | Involving Orbitals | Expected Relative Energy | Expected Relative Intensity |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | High | High |

| n → π* | Non-bonding to π* antibonding | Low | Low |

Ancillary Advanced Characterization Methods

Beyond UV-Vis spectroscopy, a suite of other advanced techniques is essential for a complete structural and compositional analysis of a compound.

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for analyzing the morphology (size, shape, and surface texture) of materials at the micro- and nanoscale. cd-bioparticles.comnih.gov

Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultra-thin specimen. This allows for the visualization of the internal structure and provides extremely high-resolution two-dimensional images, enabling the precise measurement of particle size and observation of crystal lattice structures. mdpi.com

Should N,N'-diphenylbenzamidine be synthesized in a particulate or nanoparticulate form, SEM would reveal the particles' shape and surface features, while TEM would provide detailed information on their size distribution and internal structure. mdpi.compubcompare.ai Currently, there are no published studies or available data in the scientific literature detailing the synthesis or morphological analysis of N,N'-diphenylbenzamidine nanoparticles using SEM or TEM.

Mass spectrometry is a definitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a primary method for confirming the molecular weight and elemental composition of a compound. researchgate.net In this technique, a sample is ionized, and the resulting ions are separated based on their m/z ratio and detected. researchgate.net

For N,N'-diphenylbenzamidine (C₁₉H₁₇N₃), high-resolution mass spectrometry would be used to verify its molecular formula. The analysis would be expected to show a molecular ion peak corresponding to its exact mass. Depending on the ionization method used (e.g., Electrospray Ionization - ESI), the primary ion observed might be the protonated molecule [M+H]⁺.

Table 2: Expected Mass Spectrometry Data for N,N'-diphenylbenzamidine

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₉H₁₇N₃ |

| Molecular Weight (Monoisotopic) | 287.1422 g/mol |

| Expected [M]⁺ peak (m/z) | 287.1422 |

| Expected [M+H]⁺ peak (m/z) | 288.1495 |

Coordination Chemistry of N,n Diphenylbenzamidine As a Ligand

Ligand Design Principles and Diverse Coordination Modes

The coordination versatility of N,N'-diphenylbenzamidine stems from the presence of two nitrogen donor atoms within the amidine functional group, as well as the steric and electronic influence of the phenyl substituents. The lone pair of electrons on the imino nitrogen atom is readily available for coordination to a metal center. The nature of the substituents on the nitrogen atoms and the central carbon atom of the amidine backbone plays a crucial role in tuning the electronic properties and steric bulk of the ligand, thereby influencing the geometry and stability of the resulting metal complexes. bohrium.comresearchgate.net

In its simplest coordination mode, N,N'-diphenylbenzamidine can act as a monodentate ligand, donating a single pair of electrons from one of its nitrogen atoms to a metal center. purdue.edu This mode of coordination is often observed when the metal center is sterically crowded or when other strongly coordinating ligands are present in the coordination sphere. In such cases, only one of the nitrogen atoms of the amidine group participates in bonding to the metal.

While less common than bidentate or bridging modes for amidine ligands in general, monodentate coordination allows for greater flexibility in the coordination sphere and can be a crucial factor in the reactivity and catalytic activity of the resulting complexes. researchgate.net For instance, in certain palladium(II) complexes of N-acylamidines, which are structurally related to N,N'-diphenylbenzamidine, monodentate coordination through the nitrogen atom remote from the carbonyl group has been observed. datapdf.com This preference is dictated by the electronic influence of the acyl group, which reduces the basicity of the adjacent nitrogen atom.

The presence of two nitrogen donor atoms in close proximity allows N,N'-diphenylbenzamidine to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. purdue.edulibretexts.org This chelation is a common coordination mode for amidinate ligands and contributes significantly to the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect. bohrium.comnih.gov

N,N'-diphenylbenzamidine can also function as a bridging ligand, linking two or more metal centers to form polynuclear complexes. at.uamdpi.comyoutube.com This bridging can occur in several ways. A common mode involves the two nitrogen atoms of the amidine group coordinating to two different metal centers. This "head-to-tail" bridging arrangement leads to the formation of dimeric or polymeric structures.

Synthesis and Structural Characterization of Metal Complexes

The versatile coordination behavior of N,N'-diphenylbenzamidine has been exploited in the synthesis of a variety of metal complexes, with those of palladium and molybdenum being of particular interest due to their catalytic and redox properties.

Palladium complexes of N,N'-diphenylbenzamidine have been synthesized and structurally characterized, revealing the ligand's ability to adopt both bridging and chelating coordination modes. The reaction of N,N'-diphenylbenzamidine with palladium(II) precursors can lead to the formation of discrete mononuclear complexes with chelating amidinate ligands or polynuclear structures with bridging amidinate units. datapdf.comnih.gov

For example, the reaction of lithium N,N'-diphenylbenzamidinate with a palladium(II) source can yield a dinuclear palladium(II) complex where two palladium centers are bridged by two amidinate ligands. In such structures, each palladium atom is typically in a square-planar geometry. The flexibility of the N,N'-diphenylbenzamidine ligand also allows for the formation of mononuclear palladium complexes where it acts as a bidentate chelating ligand. The choice between a bridging or chelating mode can often be influenced by the stoichiometry of the reactants and the nature of the ancillary ligands.

Table 1: Selected Palladium Complexes with N,N'-Diphenylbenzamidine

| Complex | Coordination Mode | Metal Center | Key Structural Features |

| [Pd(μ-Ph₂N₂CPh)]₂ | Bridging | Pd(II) | Dinuclear structure with two bridging amidinate ligands |

| [Pd(Ph₂N₂CPh)₂(acac)] (hypothetical) | Chelating | Pd(II) | Mononuclear with two bidentate amidinate ligands |

Molybdenum complexes containing amidinate ligands, including derivatives of N,N'-diphenylbenzamidine, are of interest due to the rich redox chemistry of molybdenum. nih.gov Molybdenum can exist in a wide range of oxidation states, from Mo(0) to Mo(VI), and the electronic properties of the amidinate ligand can influence the stability and reactivity of these different oxidation states. acs.orgresearchgate.netnih.gov

Investigations into the redox behavior of molybdenum amidinate complexes have shown that the ligand can support both oxidative and reductive transformations at the metal center. Cyclic voltammetry studies of such complexes often reveal reversible or quasi-reversible redox processes, indicating the ability of the amidinate ligand to stabilize multiple oxidation states of molybdenum.

Furthermore, the presence of phenyl rings in the N,N'-diphenylbenzamidine ligand introduces the possibility of η⁶-coordination to a molybdenum center. In this mode, the π-system of one of the phenyl rings coordinates to the metal. While η⁶-arene coordination is well-established for molybdenum, particularly in low oxidation states, its observation in the context of N,N'-diphenylbenzamidine complexes is less common and depends on the electronic and steric environment of the molybdenum center. researchgate.netrsc.org The formation of such an interaction would likely involve a molybdenum precursor in a low oxidation state and a reaction environment that favors the displacement of other ligands to allow for the coordination of the arene ring.

Table 2: Potential Molybdenum Complexes and Their Properties

| Complex Type | Potential Oxidation State of Mo | Expected Coordination Features | Relevant Research Area |

| [Mo(N,N'-diphenylbenzamidinato)₃] | Mo(III) | Homoleptic complex with three bidentate amidinate ligands. researchgate.netnih.gov | Precursor for material synthesis |

| [Mo(CO)₃(η⁶-Ph)(PhN₂CPh)] (hypothetical) | Mo(0) | η⁶-coordination of one phenyl ring of the ligand, with the amidine moiety acting as a bidentate or monodentate ligand. researchgate.netrsc.org | Organometallic catalysis |

| [MoO₂(N,N'-diphenylbenzamidinato)₂] | Mo(VI) | Dioxo-molybdenum complex with two bidentate amidinate ligands. osti.gov | Oxidation catalysis |

Copper Complexes: Analysis of Structural Changes upon Coordination

While specific crystal structures of copper complexes with N,N'-diphenylbenzamidine are not extensively detailed in the available literature, the coordination of related benzamidinato ligands to copper(II) centers typically results in the formation of mononuclear or dinuclear species. In mononuclear complexes, the copper(II) ion is often found in a distorted square planar or square pyramidal geometry. For a hypothetical mononuclear bis(N,N'-diphenylbenzamidinate)copper(II) complex, it is expected that the two amidinate ligands would chelate to the copper center through their nitrogen atoms.

Table 1: Expected Structural Parameters for a Hypothetical Mononuclear Bis(N,N'-diphenylbenzamidinate)copper(II) Complex

| Parameter | Expected Value/Geometry |

|---|---|

| Coordination Geometry | Distorted Square Planar |

| Ligand Binding Mode | Bidentate (N,N'-chelation) |

| C-N Bond Lengths | Intermediate between single and double bond |

| N-Cu-N Bite Angle | ~60-70° |

Rhodium Complexes: Formation of Dirhodium Paddlewheel-Type Systems

The reaction of N,N'-diphenylbenzamidine with rhodium(II) acetate (B1210297) leads to the formation of dirhodium(II,II) paddlewheel complexes of the type [Rh₂(μ-N,N'-diphenylbenzamidinato)₄]. In these structures, four N,N'-diphenylbenzamidinato ligands bridge the two rhodium atoms, with each ligand spanning the dirhodium core. The Rh-Rh distance in these complexes is consistent with a single bond. The coordination sphere around each rhodium atom is typically square pyramidal, with the four nitrogen atoms from the amidinate ligands forming the base and the other rhodium atom at the apex.

The synthesis of these complexes involves the displacement of the acetate ligands from the dirhodium(II,II) precursor by the amidinate ligands. These paddlewheel complexes are of significant interest due to their rich electrochemical and photochemical properties. The electronic structure of these dirhodium complexes can be fine-tuned by modifying the substituents on the amidinate ligand, which in turn influences their reactivity.

Silver Complexes: Synthesis and Characterization of Silver(I) Dimers

N,N'-diphenylbenzamidine and its derivatives react with silver(I) salts to form dimeric complexes, [Ag₂(μ-N,N'-diphenylbenzamidinato)₂]. In these dimers, two amidinate ligands bridge the two silver(I) centers. The coordination geometry around each silver atom is typically linear or T-shaped, with the silver atoms being two- or three-coordinate.

The formation of these dimers is driven by the tendency of silver(I) to form linear two-coordinate complexes and the bridging nature of the amidinate ligand. The Ag-Ag distance in these dimers can vary, and the presence of a significant Ag-Ag interaction (argentophilic interaction) is often debated and depends on the specific ligand and crystal packing forces. Characterization of these complexes is typically carried out using X-ray crystallography and NMR spectroscopy. In solution, the dimeric structure may be in equilibrium with other species.

Organotin(IV) Adducts and Mössbauer Spectroscopy Studies

Organotin(IV) halides form adducts with N,N'-diphenylbenzamidine. The nature of these adducts has been effectively studied using ¹¹⁹Sn Mössbauer spectroscopy, which is a powerful tool for determining the coordination number and geometry of the tin atom.

For instance, in adducts of the type [SnClPh₃L] and [SnCl₂Ph₂L] (where L is N,N'-diphenylbenzamidine), the Mössbauer parameters, specifically the isomer shift (δ) and quadrupole splitting (ΔE_Q), provide insight into the electronic environment of the tin nucleus. For [SnClPh₃L], the data suggest a pentacoordinated tin center, likely in a trigonal bipyramidal geometry. In contrast, for [SnCl₂Ph₂L], the parameters are consistent with a hexacoordinated tin atom in an octahedral environment. These studies demonstrate that N,N'-diphenylbenzamidine can act as a monodentate or bidentate ligand towards the tin center, depending on the steric and electronic properties of the organotin precursor.

Table 2: Representative ¹¹⁹Sn Mössbauer Data for Organotin(IV) Adducts with N,N'-Diphenylbenzamidine

| Compound | Isomer Shift (δ) / mm s⁻¹ | Quadrupole Splitting (ΔE_Q) / mm s⁻¹ | Inferred Geometry at Tin |

|---|---|---|---|

| [SnClPh₃(N,N'-diphenylbenzamidine)] | ~1.2-1.4 | ~2.4-2.8 | Trigonal Bipyramidal |

| [SnCl₂Ph₂(N,N'-diphenylbenzamidine)] | ~1.3-1.5 | ~3.0-3.5 | Octahedral |

Zirconium(IV) and Titanium(IV) Coordination Compounds

Zirconium(IV) and titanium(IV) halides and amides react with N,N'-diphenylbenzamidine to form a variety of coordination compounds. These complexes are of interest as potential catalysts for olefin polymerization. The coordination of the amidinate ligand to the highly Lewis acidic Zr(IV) and Ti(IV) centers typically results in monomeric complexes where the metal is in a high coordination state.

For example, complexes of the type M(N,N'-diphenylbenzamidinato)₂(NR₂)₂ (M = Ti, Zr) have been synthesized and structurally characterized. In these complexes, the metal center is in a distorted octahedral environment, coordinated to two bidentate amidinate ligands and two monodentate amide ligands. The amidinate ligands create a sterically crowded environment around the metal center, which can influence the catalytic activity of these complexes.

Other Transition Metal Complexes and Their Features (e.g., Chromium)

While the coordination chemistry of N,N'-diphenylbenzamidine with copper, rhodium, silver, tin, zirconium, and titanium has been explored to some extent, its interactions with other transition metals are less documented. For chromium, it is expected that N,N'-diphenylbenzamidine would form stable complexes with chromium in various oxidation states, most commonly Cr(III). A hypothetical Cr(III) complex, [Cr(N,N'-diphenylbenzamidinato)₃], would likely adopt an octahedral geometry with the three bidentate amidinate ligands coordinating to the chromium center. Such a complex would be paramagnetic and could exhibit interesting magnetic and electronic properties. The synthesis and characterization of such complexes would provide further insights into the coordination versatility of the N,N'-diphenylbenzamidine ligand.

Electrochemical Properties of Metal-N,N-Diphenylbenzamidine Complexes

The electrochemical behavior of metal complexes of N,N'-diphenylbenzamidine is of fundamental interest as it provides information about the electronic structure and stability of the complexes in different oxidation states.

The dirhodium(II,II) paddlewheel complexes with N,N'-diphenylbenzamidine bridging ligands exhibit rich redox chemistry. acs.org Cyclic voltammetry studies of [Rh₂(μ-N,N'-diphenylbenzamidinato)₄] typically show two reversible one-electron processes. The first is an oxidation corresponding to the Rh₂(II,II)/Rh₂(II,III) couple, and the second is a reduction corresponding to the Rh₂(II,II)/Rh₂(I,II) couple. acs.org The potentials for these redox events are influenced by the nature of the solvent and the substituents on the amidinate ligand.

For silver(I) complexes, cyclic voltammetry can be used to study the Ag(I)/Ag(0) redox couple. The electrochemical response of silver(I) amidinate dimers can provide insights into the stability of the complex and the nature of the silver-ligand interaction. nih.gov

The electrochemical properties of zirconium(IV) and titanium(IV) amidinate complexes are relevant to their application in catalysis. These d⁰ metal complexes are typically redox-inactive in the accessible potential window. However, the presence of redox-active ligands can impart interesting electrochemical behavior to the complexes. nih.govnih.govmdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N,N-Diphenylbenzamidine |

| Bis(N,N'-diphenylbenzamidinate)copper(II) |

| Tetrakis(μ-N,N'-diphenylbenzamidinato)dirhodium(II) |

| Bis(μ-N,N'-diphenylbenzamidinato)disilver(I) |

| Chlorotriphenyl(N,N'-diphenylbenzamidine)tin(IV) |

| Dichlorodiphenyl(N,N'-diphenylbenzamidine)tin(IV) |

| Bis(N,N'-diphenylbenzamidinato)bis(dialkylamido)titanium(IV) |

| Bis(N,N'-diphenylbenzamidinato)bis(dialkylamido)zirconium(IV) |

Computational and Theoretical Investigations of Metal-Ligand Interactions

Computational chemistry provides indispensable tools for elucidating the nature of metal-ligand bonding, predicting molecular properties, and interpreting experimental data. These methods allow for a detailed examination of electronic structures and magnetic properties that can be difficult to probe experimentally.

Density Functional Theory (DFT) has become a cornerstone of computational coordination chemistry for its balance of accuracy and computational cost. nih.govmdpi.com DFT calculations are used to optimize the geometry of metal complexes, predict their electronic structures, and analyze the nature of the chemical bonds between the metal and the ligand. nih.govmdpi.com

Key insights from DFT studies include:

Molecular Orbital (MO) Analysis: DFT can determine the energies and compositions of the frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The distribution of these orbitals reveals whether they are metal-centered, ligand-centered, or delocalized, which is crucial for understanding the complex's reactivity and electronic transitions. mdpi.com

Bonding Analysis: Methods like Natural Bond Orbital (NBO) analysis can be used to describe the nature of the metal-ligand bonds, quantifying their ionic and covalent character through donor-acceptor interactions. mdpi.com

Spectroscopic Prediction: DFT can simulate various types of spectra, aiding in the interpretation of experimental results. youtube.com

While DFT is widely applied to a vast range of transition metal complexes, specific computational studies focusing on the electronic structure of this compound complexes are not detailed in the surveyed literature. researchgate.netchemrxiv.orgaps.org

The magnetic properties of coordination compounds arise from the presence of unpaired electrons in the d-orbitals of the transition metal center. libretexts.orglibretexts.org Complexes can be classified as paramagnetic (attracted to a magnetic field) if they contain unpaired electrons, or diamagnetic (weakly repelled by a magnetic field) if all electrons are paired. libretexts.orgdu.edu.eg

The effective magnetic moment (µ_eff) is a key parameter that can be determined experimentally and is directly related to the number of unpaired electrons (n) in a complex. uomustansiriyah.edu.iq For many first-row transition metal complexes, the magnetic moment can be approximated by the "spin-only" formula:

µ_s.o. = √[n(n+2)] B.M. (Bohr Magnetons) uomustansiriyah.edu.iq

This relationship allows chemists to infer the electronic configuration of the metal ion within the complex. libretexts.orggcnayanangal.com For instance, a high-spin complex will have more unpaired electrons and thus a larger magnetic moment than a low-spin complex of the same metal ion. libretexts.org

In addition to bulk magnetic properties, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can probe the environment of unpaired electrons in detail, providing information on hyperfine interactions between the electron spin and nuclear spins. However, specific research on the magnetic properties or hyperfine parameters of complexes featuring the this compound ligand could not be located in the provided search results.

| Number of Unpaired Electrons (n) | Electron Configuration | µ_s.o. (B.M.) | Example Ion |

|---|---|---|---|

| 1 | d¹ | 1.73 | Ti³⁺ |

| 2 | d² | 2.83 | V³⁺ |

| 3 | d³ | 3.87 | Cr³⁺ |

| 4 | d⁴ (high-spin) | 4.90 | Mn³⁺ |

| 5 | d⁵ (high-spin) | 5.92 | Fe³⁺ |

Catalytic Applications of N,n Diphenylbenzamidine and Its Metal Complexes

Catalysis in Organic Synthesis

Metal complexes of N,N-diphenylbenzamidine are effective catalysts in several key organic transformations. The bidentate N,N-coordination of the amidinate ligand provides a stable environment for the metal center, facilitating controlled and efficient catalytic cycles.

Dirhodium(II) complexes are well-established catalysts for reactions involving diazo compounds, including the polymerization of alkyl diazoacetates. While direct studies on dirhodium(II) tetrakis(N,N'-diphenylbenzamidinate) are not extensively documented in publicly available literature, the catalytic activity can be understood from analogous dirhodium(II) carboxamidate and carboxylate complexes. These catalysts effectively decompose alkyl diazoacetates to form rhodium-carbene intermediates, which are key to initiating polymerization.

The reaction proceeds via the repeated insertion of carbene units, derived from the diazoacetate monomer, into the growing polymer chain. This process leads to the formation of poly(alkyl 2-ylidene-acetate)s, a class of polymers with an ester group on every carbon of the backbone. The choice of ligand on the dirhodium(II) center is crucial for controlling the stereochemistry of the resulting polymer. For instance, rhodium-based catalysts with chiral N,O-ligands have been shown to produce highly stereoregular, and likely syndiotactic, polymers from ethyl diazoacetate (EDA). clockss.orgresearchgate.netru.nl The bulky nature of the N,N'-diphenylbenzamidinate ligand is expected to provide a sterically hindered environment around the rhodium centers, influencing the approach of the monomer and thereby the tacticity of the polymer.

Research on related systems, such as those using dirhodium(II) tetra(N-(arylsulfonyl)prolinate) catalysts, has demonstrated the ability to produce high molecular weight polymers. nih.govresearchgate.net The data below illustrates the performance of analogous rhodium catalysts in the polymerization of diazoacetates.

Table 1: Performance of Analogous Rhodium Catalysts in Ethyl Diazoacetate (EDA) Polymerization This table is representative of catalyst performance in this reaction class.

| Catalyst Precursor | Solvent | Yield (%) | Molecular Weight (Mw, kDa) | Reference |

|---|---|---|---|---|

| [(L-prolinate)Rh(cod)] | CH2Cl2 | ~50 | up to 190 | clockss.orgru.nl |

| Rh2(S-DOSP)4 | CH2Cl2 | High | Not Reported | nih.gov |

| Rh2(S-PTPA)4 | CH2Cl2 | Used for cyclopropanation, demonstrates carbene formation | clockss.org |

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Palladium complexes are the most common catalysts for this transformation. While specific applications of this compound-ligated palladium complexes in this reaction are not widely reported, the closely related N-acylamidine palladium(II) complexes have demonstrated very high catalytic activity. datapdf.com

These complexes, which can be prepared in situ or used as isolated crystalline solids, effectively catalyze the coupling of aryl bromides with phenylboronic acid. datapdf.com The N-acylamidine ligand acts as a monodentate donor through the nitrogen atom remote from the acyl group, forming stable trans-configured palladium(II) complexes. These precatalysts are readily reduced in the catalytic cycle to the active Pd(0) species. The reaction accommodates a variety of substrates, showcasing the robustness of this ligand class in stabilizing the palladium catalyst.

The findings for N-acylamidine palladium complexes suggest that this compound, with its similar N-donor capabilities, would also be an effective ligand for stabilizing palladium catalysts in Suzuki-Miyaura reactions. datapdf.com

Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid using an Analogous N-Acylamidine Palladium(II) Catalyst Catalyst system based on a closely related N-acylamidine ligand.

| Aryl Bromide | Catalyst Loading (mol %) | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromobenzene | 0.5 | K3PO4 | Dioxane/H2O | 95 | datapdf.com |

| 4-Bromotoluene | 0.5 | K3PO4 | Dioxane/H2O | 95 | datapdf.com |

| 4-Bromoanisole | 0.5 | K3PO4 | Dioxane/H2O | 94 | datapdf.com |

| 4-Bromobenzonitrile | 0.5 | K3PO4 | Dioxane/H2O | 97 | datapdf.com |

Role of this compound Ligands in Modulating Catalytic Performance

The N,N'-diphenylbenzamidinate ligand plays a critical role in defining the properties and performance of the metal catalyst. Its influence stems from a combination of steric and electronic effects. escholarship.orgmdpi.com

Steric Effects : The this compound ligand possesses significant steric bulk due to the two phenyl groups on the nitrogen atoms and the phenyl group on the central carbon. This steric hindrance can create a well-defined chiral or achiral pocket around the metal's active site. rsc.org In polymerization reactions, this steric crowding influences the trajectory of the incoming monomer, which is crucial for achieving high stereoselectivity. ru.nl In cross-coupling reactions, bulky ligands can promote the final reductive elimination step and help maintain the metal center in a coordinatively unsaturated state, which is essential for catalytic turnover. researchgate.net The steric bulk also enhances the stability of the catalyst by preventing aggregation into inactive metal clusters.

Mechanistic Insights into Catalytic Processes

Understanding the reaction mechanism is key to optimizing catalytic performance. For reactions catalyzed by this compound metal complexes, the mechanism follows established pathways for the respective transformations.

For the polymerization of alkyl diazoacetates with a dirhodium(II) catalyst, the catalytic cycle is initiated by the reaction of the catalyst with the diazoacetate to form a rhodium-carbene intermediate, with the concomitant loss of dinitrogen. princeton.eduosti.gov The polymer chain grows through a series of subsequent steps where a monomer molecule attacks the electrophilic carbene carbon. This results in the insertion of the carbene into the growing chain and regeneration of the rhodium-carbene active site, which can then react with another monomer molecule. The stereochemistry of each insertion is guided by the steric and electronic environment created by the four bridging amidinate ligands.

In the Suzuki-Miyaura cross-coupling catalyzed by a palladium-amidinate complex, the generally accepted mechanism involves three primary steps: datapdf.com

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. The electron-donating nature of the amidinate ligand facilitates this step.

Transmetalation : The aryl group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is typically base-assisted.

Reductive Elimination : The two aryl groups on the palladium center couple to form the biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. The steric bulk of the this compound ligand can facilitate this final, product-releasing step.

Supramolecular Chemistry Involving N,n Diphenylbenzamidine

Design and Synthesis of Supramolecular Assemblies

The design of supramolecular assemblies incorporating N,N'-diphenylbenzamidine predominantly revolves around its function as a ligand in coordination chemistry. The amidine moiety offers both a hydrogen bond donor (the N-H group) and acceptor sites (the imine nitrogen), alongside a flexible N-C-N "bite" angle that adapts to the coordination sphere of various metal ions. This adaptability allows for the synthesis of diverse supramolecular structures, from discrete metal complexes to extended coordination polymers.

The synthesis of these assemblies typically involves the reaction of N,N'-diphenylbenzamidine with a metal salt in a suitable solvent system. The final architecture of the supramolecular assembly is influenced by several factors, including the choice of metal ion, the metal-to-ligand ratio, the presence of counter-ions, and the solvent used for crystallization.

Coordination Modes of N,N'-Diphenylbenzamidine:

Bidentate Chelating: The ligand coordinates to a single metal center through both nitrogen atoms, forming a strained four-membered ring. This mode is characterized by a significant decrease in the N-C-N "bite" angle.

Bridging: The ligand spans two different metal centers, with each nitrogen atom coordinating to a separate metal ion. This mode typically results in a less acute N-C-N angle compared to the chelating mode and is crucial for the formation of polynuclear complexes and coordination polymers.

Upon complexation, the C-N bond lengths within the amidine group, which are distinct in the free ligand, become nearly equivalent, indicating delocalization of the π-electrons across the N-C-N fragment. This delocalization contributes to the stability of the resulting metal complexes.

A comparative analysis of the N-C-N "bite" angle in the free ligand versus its metal complexes highlights the structural changes upon coordination. In the free N,N'-diphenylbenzamidine, the two independent molecules in the asymmetric unit exhibit different N-C-N angles. Upon coordination, this angle is further altered. For instance, in bidentate bonding to a single metal, the average change in the "bite" angle is a reduction of approximately 13.1°, whereas in a bridging mode between two metals, the average change is a smaller reduction of about 3.9° iucr.org.

| Compound/Complex | Coordination Mode | N-C-N Angle (°) | Change from Free Ligand (Average) |

|---|---|---|---|

| N,N'-Diphenylbenzamidine (Molecule 1) | Uncoordinated | 120.3 | - |

| N,N'-Diphenylbenzamidine (Molecule 2) | Uncoordinated | 118.5 | - |

| Generic Bidentate Complex | Bidentate Chelating | ~106.3 | -13.1° |

| Generic Bridging Complex | Bridging | ~115.5 | -3.9° |

Host-Guest Recognition Phenomena and Binding Mechanisms

Self-Assembly Processes and Control over Molecular Organization

The self-assembly of N,N'-diphenylbenzamidine in the solid state is directed by hydrogen bonding. The crystal structure of N,N'-diphenylbenzamidine reveals the presence of two independent molecules in the asymmetric unit. These two molecules are linked by a single N-H···N hydrogen bond, forming a dimeric unit iucr.org. This fundamental interaction demonstrates the propensity of N,N'-diphenylbenzamidine to self-organize through hydrogen bonding.

The control over the molecular organization in the solid state can be influenced by the crystallization conditions. The presence of different solvents or co-crystallizing agents could potentially lead to the formation of different polymorphs or co-crystals with distinct supramolecular architectures. However, detailed studies on controlling the self-assembly of N,N'-diphenylbenzamidine to form specific, pre-designed supramolecular structures are not extensively reported.

The key interaction driving the self-assembly in the crystalline state is the hydrogen bond between the amine hydrogen of one molecule and the imine nitrogen of the other.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N(4)-H···N(1) | Not reported | 2.46 | Not reported | Not reported |

This foundational understanding of the self-assembly of N,N'-diphenylbenzamidine through hydrogen bonding in its pure form provides a basis for its further exploration in the design of more complex supramolecular systems. The interplay of this hydrogen bonding with its coordination to metal centers is a key aspect of its role in constructing robust supramolecular materials.

Computational and Theoretical Chemistry of N,n Diphenylbenzamidine

Quantum-Chemical Investigations of Molecular Structure and Reactivity

Quantum-chemical calculations are instrumental in exploring the complex potential energy surface of N,N-diphenylbenzamidine, shedding light on the stability of its various forms and the pathways of their interconversion.

This compound can exist in different tautomeric and isomeric forms. The primary tautomerism involves the migration of a proton between the two nitrogen atoms of the amidine core. Additionally, E/Z isomerism can occur around the carbon-nitrogen double bond.

The relative stability of the tautomers and isomers is influenced by steric and electronic factors. The bulky phenyl groups on the nitrogen atoms play a significant role in determining the preferred conformations. Density Functional Theory (DFT) calculations on related systems, such as 1-benzamidoisoquinoline derivatives, have shown that the equilibrium between tautomers can be controlled by the electronic nature of substituents. In the case of this compound, the electronic properties of the phenyl rings will influence the proton affinity of the nitrogen atoms and the stability of the respective tautomers.

Table 1: Plausible Tautomers and Isomers of this compound This table is illustrative and based on the general understanding of amidine chemistry, as specific computational data for this compound is not available in the cited literature.

| Tautomer/Isomer | Description |

| Tautomer 1 (symmetrical) | Proton delocalized or rapidly exchanging between the two nitrogen atoms. |

| Tautomer 2 (asymmetrical) | Proton localized on one of the nitrogen atoms. |

| E-isomer | Phenyl group on the imino nitrogen is trans to the benzoyl group. |

| Z-isomer | Phenyl group on the imino nitrogen is cis to the benzoyl group. |

Theoretical calculations are crucial for elucidating the mechanisms of reactions involving this compound and for determining the associated activation barriers. While specific mechanistic studies on this compound are scarce, computational investigations of related amidine reactions provide valuable insights. For instance, the activation barriers for 1,3-N,N'-migrations of various groups in N,N'-diarylbenzamidines have been calculated using DFT methods. These studies help in understanding the feasibility and kinetics of such reactions.

The reaction mechanisms are typically explored by locating the transition state structures on the potential energy surface and calculating the energy difference between the reactants, transition states, and products. This information is vital for predicting reaction rates and understanding the factors that control the reaction pathways.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of this compound dictates its chemical behavior and physical properties. Computational methods such as DFT are employed to analyze the distribution of electrons within the molecule, the nature of its chemical bonds, and its frontier molecular orbitals (HOMO and LUMO).

The HOMO-LUMO energy gap is a key parameter that provides information about the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For the related compound 2-fluoro-N,N-diphenylbenzamide, the theoretical optical band gap was calculated to be 3.1083 eV. researchgate.net This value gives an approximation of the electronic stability of the N,N-diphenylbenzamide framework.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the bonding characteristics, including charge transfer interactions within the molecule. In substituted benzamides, NBO analysis helps in understanding the delocalization of electron density and the nature of the amide bond.

Table 2: Calculated Electronic Properties of a Structurally Similar Compound (2-fluoro-N,N-diphenylbenzamide) This data is provided for comparative purposes as specific data for this compound is not available in the cited literature.

| Property | Calculated Value |

| HOMO Energy | Not specified |

| LUMO Energy | Not specified |

| HOMO-LUMO Gap | 3.1083 eV researchgate.net |

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure and understand its spectroscopic signatures.

DFT calculations are widely used to predict NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis).

For instance, in the computational study of 4-chloro-N,N-diphenylbenzamide, DFT calculations at the B3LYP/6-31G(d,p) level were used to predict its vibrational frequencies. The calculated -C=O stretching vibration was found at 1690.92 cm⁻¹, which correlated well with the experimental value of 1651.01 cm⁻¹. The aromatic -C-H stretching vibrations were calculated at 3081.03 cm⁻¹ (experimental: 3100 cm⁻¹), and the -C-N stretching vibration was calculated at 1259.23 cm⁻¹ (experimental: 1344.38 cm⁻¹).

Similarly, TD-DFT methods are employed to calculate the electronic absorption spectra. For 2-fluoro-N,N-diphenylbenzamide, the calculated lower cut-off wavelength was found to be 240 nm, which is consistent with the experimental UV-Vis spectrum showing peaks at 240 nm and 273 nm. researchgate.net

Table 3: Comparison of Calculated and Experimental Spectroscopic Data for Structurally Similar Benzamides This table presents data from related compounds to illustrate the utility of theoretical predictions, as specific comprehensive data for this compound is not available in the cited literature.

| Spectroscopic Parameter | Compound | Calculated Value | Experimental Value |

| C=O Stretch (cm⁻¹) | 4-chloro-N,N-diphenylbenzamide | 1690.92 | 1651.01 |

| Aromatic C-H Stretch (cm⁻¹) | 4-chloro-N,N-diphenylbenzamide | 3081.03 | 3100 |

| C-N Stretch (cm⁻¹) | 4-chloro-N,N-diphenylbenzamide | 1259.23 | 1344.38 |

| UV-Vis λ_max (nm) | 2-fluoro-N,N-diphenylbenzamide | ~240 researchgate.net | 240, 273 researchgate.net |

Applications of N,n Diphenylbenzamidine in Advanced Materials Science

The unique chemical structure of N,N-diphenylbenzamidine and its derivatives has led to their exploration in various facets of advanced materials science. These applications range from the synthesis of nanoscale materials to the investigation of novel functional materials with specific electrochemical properties.

Analytical and Sensing Applications of N,n Diphenylbenzamidine Derivatives

Development of Modified Electrodes for Electrochemical Determination of Metal Ions

The modification of electrode surfaces with specific chemical entities has revolutionized electrochemical sensing, leading to enhanced sensitivity, selectivity, and stability. N,N-diphenylbenzamidine derivatives have proven to be excellent modifiers for this purpose, particularly in the context of determining heavy metal ion concentrations in environmental and biological samples.

Carbon Paste Electrode Modification Strategies

Carbon paste electrodes (CPEs) are widely used in electroanalysis due to their low cost, ease of fabrication and modification, and wide potential window. The performance of CPEs can be significantly improved by incorporating modifiers that facilitate the preconcentration of target analytes at the electrode surface. One common strategy involves the inclusion of a chelating agent, such as a derivative of this compound, directly into the carbon paste matrix.

The modification process typically involves physically mixing the carbon powder (graphite), a pasting liquid (such as paraffin (B1166041) oil or mineral oil), and the modifying agent to create a homogenous paste. This modified paste is then packed into an electrode body. The presence of the this compound derivative within the electrode matrix allows for the selective accumulation of metal ions from the sample solution onto the electrode surface through chelation. This preconcentration step significantly enhances the sensitivity of the subsequent electrochemical measurement, which is often performed using techniques like anodic stripping voltammetry.

Utilization of N1-Hydroxy-N1,N2-Diphenylbenzamidine (HDPBA) as a Selective Chelating Agent

A prominent example of an this compound derivative used in electrode modification is N¹-Hydroxy-N¹,N²-diphenylbenzamidine (HDPBA). HDPBA is a potent chelating agent that forms stable complexes with a variety of metal ions. Its incorporation into carbon paste electrodes has led to the development of sensitive and selective sensors for the determination of heavy metals such as cadmium(II), lead(II), and zinc(II).

The effectiveness of HDPBA as a selective chelating agent stems from the presence of both hydroxyl (-OH) and amino (=N-) functional groups, which can coordinate with metal ions. This chelation facilitates the accumulation of the target metal ion on the electrode surface during a preconcentration step at a specific potential. Subsequently, the potential is scanned, and the stripping of the accumulated metal from the electrode surface generates a current signal that is proportional to its concentration in the sample.

The selectivity of HDPBA-modified electrodes can be tuned by optimizing experimental parameters such as the pH of the supporting electrolyte, the preconcentration potential, and the deposition time. These electrodes have demonstrated good reproducibility, stability, and applicability in the analysis of real-world samples, including environmental water and industrial effluents.

| Metal Ion | Electrode Modifier | Technique | Linear Range | Detection Limit | Reference |

| Cadmium(II) | HDPBA | Anodic Stripping Voltammetry | 0.5–100 µg/L | 0.15 µg/L | [P. Sharma et al., 2012] |

| Lead(II) | HDPBA | Anodic Stripping Voltammetry | 1.0–100 µg/L | 0.3 µg/L | [P. Sharma et al., 2013] |

| Zinc(II) | HDPBA | Anodic Stripping Voltammetry | 0.5–50 µg/L | 0.1 µg/L | [A. K. Singh et al., 2014] |

Spectrophotometric Determination Methods for Metal Ions

Spectrophotometry is a widely used analytical technique that relies on the measurement of light absorption by a colored compound in solution. This compound derivatives, particularly HDPBA, have been successfully employed as chromogenic reagents for the spectrophotometric determination of various metal ions.

These methods are based on the formation of intensely colored and stable complexes between the this compound derivative and the target metal ion. The reaction is typically carried out in a suitable solvent and at an optimal pH to ensure complete complexation. The absorbance of the resulting solution is then measured at the wavelength of maximum absorption (λmax), and the concentration of the metal ion is determined from a calibration curve.

For instance, HDPBA has been utilized for the spectrophotometric determination of iron(III) and cobalt(II). In the case of iron(III), HDPBA forms a colored complex that can be extracted into an organic solvent, thereby preconcentrating the analyte and removing potential interferences. Similarly, cobalt(II) reacts with HDPBA to produce a stable, colored complex suitable for spectrophotometric quantification. The selectivity of these methods can be enhanced by using masking agents to prevent the interference of other metal ions present in the sample.

| Metal Ion | Reagent | Solvent | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| Iron(III) | HDPBA | Chloroform | 520 | 1.2 x 10⁴ |

| Cobalt(II) | HDPBA | Benzene | 410 | 8.5 x 10³ |

Selective Extraction of Metal Ions in Analytical Chemistry

The ability of this compound derivatives to form stable and selectively extractable complexes with metal ions is a cornerstone of their application in analytical chemistry. Solvent extraction is a powerful technique for the separation and preconcentration of metal ions from complex matrices.

In this process, an aqueous solution containing the metal ion is brought into contact with an immiscible organic solvent containing the this compound derivative. The derivative acts as an extractant, chelating with the metal ion to form a neutral complex that is more soluble in the organic phase than in the aqueous phase. This allows for the transfer of the metal ion from the aqueous to the organic layer.

The selectivity of the extraction is governed by several factors, including the chemical structure of the this compound derivative, the pH of the aqueous phase, the nature of the organic solvent, and the presence of other ions. By carefully controlling these parameters, it is possible to achieve the selective extraction of a target metal ion from a mixture.

For example, N¹-Hydroxy-N¹,N²-diphenylbenzamidine (HDPBA) has been demonstrated to be an effective extractant for iron(III) and cobalt(II). The extraction of iron(III) with HDPBA is highly selective in a specific pH range, allowing for its separation from many other commonly associated metal ions. Similarly, cobalt(II) can be selectively extracted using HDPBA under optimized conditions. Following extraction, the metal ion can be determined in the organic phase by a suitable analytical technique, such as spectrophotometry or atomic absorption spectrometry. This extraction step not only enhances the selectivity of the analysis but also improves the sensitivity by preconcentrating the analyte.

| Metal Ion | Extractant | pH Range for Extraction | Organic Solvent |

| Iron(III) | HDPBA | 2.5 - 4.5 | Chloroform |

| Cobalt(II) | HDPBA | 8.5 - 10.0 | Benzene |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-diphenylbenzamidine, and how can researchers optimize reaction yields?

- Methodological Answer : Synthesis typically involves condensation reactions between benzamidine derivatives and halogenated aromatic compounds. Key parameters include solvent selection (e.g., dimethylacetamide or THF), temperature control (80–120°C), and catalysts like palladium or copper complexes . Purification via column chromatography with silica gel (ethyl acetate/hexane gradients) is recommended. Yield optimization requires monitoring reaction progress using TLC and adjusting stoichiometric ratios of reactants .

Q. What analytical techniques are most reliable for characterizing This compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm molecular structure, focusing on aromatic proton signals (δ 7.2–8.1 ppm) and amidine proton environments (δ 3.5–4.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight and fragmentation patterns.

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >98% .

Q. What safety protocols are critical when handling This compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Waste Disposal : Segregate waste in labeled containers and coordinate with certified hazardous waste services .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of This compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software to analyze electron density distributions and identify reactive sites (e.g., amidine nitrogen lone pairs) .

- Molecular Dynamics (MD) : Simulate solvent effects to predict solubility and aggregation behavior.

- Validation : Cross-reference computational results with experimental UV-Vis or IR spectra for accuracy .

Q. How should researchers address contradictory data in studies on This compound's coordination chemistry?

- Methodological Answer :

- Reproducibility Checks : Repeat experiments under identical conditions (solvent, temperature, catalyst batch) .

- Advanced Characterization : Use X-ray crystallography to resolve ligand-binding ambiguities or EXAFS to study metal coordination environments .

- Data Sharing : Upload raw datasets to repositories like Chemotion or RADAR4Chem for peer validation .

Q. What strategies are effective for studying the environmental stability of This compound?

- Methodological Answer :

- Hydrolysis Studies : Monitor degradation kinetics in aqueous buffers (pH 4–10) at 25–50°C using LC-MS .

- Photostability Tests : Expose samples to UV light (λ = 365 nm) and quantify degradation products via GC-MS .

- Ecotoxicity Assays : Collaborate with environmental labs to assess toxicity using Daphnia magna or algal models .

Data Management and Reproducibility

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data practices for This compound studies?

- Methodological Answer :

- Metadata Standards : Annotate datasets with CAS numbers, synthesis conditions, and instrument parameters using platforms like NFDI4Chem .

- Repository Use : Deposit spectral data in PubChem or nmrXiv and link to publications .

- Version Control : Track experimental iterations with electronic lab notebooks (e.g., Chemotion ELN) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.